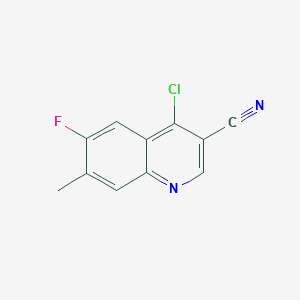

4-Chloro-6-fluoro-7-methylquinoline-3-carbonitrile

説明

4-Chloro-6-fluoro-7-methylquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C11H6ClFN2 and its molecular weight is 220.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Chloro-6-fluoro-7-methylquinoline-3-carbonitrile (CAS No. 1446282-09-2) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The specific substitutions at the 4, 6, and 7 positions are crucial for its biological activity. The synthesis of this compound typically involves nucleophilic aromatic substitution reactions and cyclization processes that yield diverse derivatives with varying biological profiles.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant inhibitory activity against leukemia and colorectal cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, as evidenced by increased accumulation of cells in this phase when treated with higher concentrations of the compound .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CCRF-CEM | 48.04 | Induces apoptosis, G0/G1 phase arrest |

| Colorectal Cancer | Varies | DNA/RNA synthesis inhibition |

| MRC-5 (non-tumor) | Higher IC50 | Selectivity towards cancerous cells |

Antimicrobial Activity

The compound also exhibits antimicrobial properties, showing efficacy against various bacterial strains. Studies indicate that it interferes with bacterial DNA replication processes, similar to other quinoline derivatives like chloroquine .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit deoxyribonuclease I (DNase I), a critical enzyme in DNA metabolism, with an IC50 value indicating potent inhibitory effects.

- DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA strands, disrupting replication and transcription processes.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Anticancer Activity

A comprehensive study involving various quinoline derivatives highlighted that modifications at the C-4 position significantly influenced anticancer efficacy. The presence of electron-withdrawing groups like chlorine or fluorine enhanced potency against drug-resistant strains of cancer cells .

Study on Antimicrobial Effects

In another investigation focusing on antimicrobial properties, researchers found that derivatives of quinoline could effectively combat resistant bacterial strains by inhibiting key metabolic pathways involved in cell wall synthesis and DNA replication .

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of quinoline compounds, including 4-Chloro-6-fluoro-7-methylquinoline-3-carbonitrile, exhibit significant inhibitory effects on protein tyrosine kinases (PTKs), which are crucial in cancer progression. PTKs are involved in signaling pathways that regulate cell division and survival. Inhibitors of these kinases can potentially halt tumor growth and metastasis. For instance, compounds similar to this compound have been synthesized and tested for their efficacy against various cancer cell lines, showing promising results in preclinical studies .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Quinoline derivatives have demonstrated activity against a range of bacteria and fungi, suggesting potential use as antimicrobial agents. Studies have shown that modifications in the quinoline structure can enhance antibacterial activity, making it a candidate for developing new antibiotics .

Chemical Synthesis and Methodology

2.1 Synthesis Techniques

The synthesis of this compound can be achieved through various chemical reactions, including cyclization methods involving substituted anilines and carbonitriles. The development of efficient synthetic routes is essential for producing this compound in sufficient quantities for research and pharmaceutical applications .

Table 1: Synthesis Methods for Quinoline Derivatives

| Method | Key Steps | Yield (%) |

|---|---|---|

| Cyclization with Anilines | Reaction with carbonitriles under heat | 70-85 |

| Substitution Reactions | Nucleophilic attack on halogenated quinolines | 65-80 |

| Borylation | Iridium-catalyzed C–H borylation | 60-75 |

Case Studies

3.1 Inhibition of Protein Kinases

A study published in the Journal of Organic Chemistry highlighted the effectiveness of quinoline derivatives as PTK inhibitors. The research demonstrated that specific modifications to the quinoline core structure could enhance binding affinity to the target kinase, leading to increased anticancer activity . The study specifically referenced compounds similar to this compound.

3.2 Antimicrobial Efficacy

Another significant investigation focused on the antimicrobial properties of quinoline derivatives, including this compound. The findings indicated that these compounds exhibited potent activity against multi-drug resistant strains of bacteria, suggesting their potential as new therapeutic agents in combating infections .

特性

IUPAC Name |

4-chloro-6-fluoro-7-methylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFN2/c1-6-2-10-8(3-9(6)13)11(12)7(4-14)5-15-10/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUMRIOXGXYBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(C(=C2C=C1F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。